3-(2-Glycidyloxypropyl)-1-glycidyl-5,5-dimethylhydantoin
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Overview
Description
3-(2-Glycidyloxypropyl)-1-glycidyl-5,5-dimethylhydantoin is a chemical compound known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound features a glycidyl group attached to a hydantoin ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Glycidyloxypropyl)-1-glycidyl-5,5-dimethylhydantoin typically involves the reaction of 5,5-dimethylhydantoin with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then further reacted with glycidol to yield the final product. The reaction conditions usually include:
- Temperature: 50-70°C
- Reaction time: 4-6 hours
- Solvent: Water or an organic solvent like toluene
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to achieve high purity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(2-Glycidyloxypropyl)-1-glycidyl-5,5-dimethylhydantoin undergoes various chemical reactions, including:
Oxidation: The glycidyl groups can be oxidized to form corresponding diols.
Reduction: Reduction reactions can convert the glycidyl groups to alcohols.
Substitution: The glycidyl groups can undergo nucleophilic substitution reactions with amines, thiols, and other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Diols
Reduction: Alcohols
Substitution: Corresponding substituted products with amines or thiols.
Scientific Research Applications
3-(2-Glycidyloxypropyl)-1-glycidyl-5,5-dimethylhydantoin has a wide range of applications in scientific research:
Chemistry: Used as a cross-linking agent in polymer chemistry to enhance the mechanical properties of polymers.
Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme activities.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion properties and chemical resistance.
Mechanism of Action
The mechanism of action of 3-(2-Glycidyloxypropyl)-1-glycidyl-5,5-dimethylhydantoin involves the reactivity of its glycidyl groups. These groups can form covalent bonds with nucleophiles, leading to the formation of stable adducts. The molecular targets include proteins, nucleic acids, and other biomolecules, where the compound can modify their structure and function. The pathways involved often include nucleophilic addition and substitution reactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,3-Epoxypropoxy)propyltrimethoxysilane
- N,N,O-triglycidyl derivative of 4-aminophenol
- Glycidyl ether-glycidyl ester of salicylic acid
Uniqueness
3-(2-Glycidyloxypropyl)-1-glycidyl-5,5-dimethylhydantoin is unique due to its dual glycidyl groups attached to a hydantoin ring, which provides enhanced reactivity and versatility compared to other similar compounds. This structure allows for multiple functionalization opportunities, making it highly valuable in various applications.
Properties
CAS No. |
32568-89-1 |
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Molecular Formula |
C14H22N2O5 |
Molecular Weight |
298.33 g/mol |
IUPAC Name |
5,5-dimethyl-3-[2-(oxiran-2-ylmethoxy)propyl]-1-(oxiran-2-ylmethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C14H22N2O5/c1-9(19-7-11-8-21-11)4-15-12(17)14(2,3)16(13(15)18)5-10-6-20-10/h9-11H,4-8H2,1-3H3 |
InChI Key |
OQAPYXJOOYQXDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C(=O)C(N(C1=O)CC2CO2)(C)C)OCC3CO3 |
Origin of Product |
United States |
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